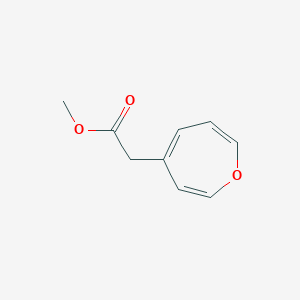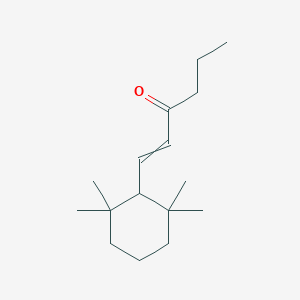
1-(2,2,6,6-Tetramethylcyclohexyl)hex-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,6,6-Tetramethylcyclohexyl)hex-1-en-3-one is an organic compound with the molecular formula C₁₆H₂₈O It is characterized by a cyclohexyl ring substituted with four methyl groups and a hexenone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,6,6-tetramethylcyclohexyl)hex-1-en-3-one typically involves the reaction of 2,2,6,6-tetramethylcyclohexanone with hex-1-en-3-one under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and solvents can optimize the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,2,6,6-Tetramethylcyclohexyl)hex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding alcohols or ketones.
Reduction: Reduction reactions can yield saturated hydrocarbons.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes.
Aplicaciones Científicas De Investigación
1-(2,2,6,6-Tetramethylcyclohexyl)hex-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-(2,2,6,6-tetramethylcyclohexyl)hex-1-en-3-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one: This compound has one less methyl group on the cyclohexyl ring.
1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-one: This compound has a different alkyl chain and cyclohexyl ring structure.
Uniqueness: 1-(2,2,6,6-Tetramethylcyclohexyl)hex-1-en-3-one is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of a hexenone chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
825637-08-9 |
|---|---|
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
1-(2,2,6,6-tetramethylcyclohexyl)hex-1-en-3-one |
InChI |
InChI=1S/C16H28O/c1-6-8-13(17)9-10-14-15(2,3)11-7-12-16(14,4)5/h9-10,14H,6-8,11-12H2,1-5H3 |
Clave InChI |
KKGIJOFCCCBKQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C=CC1C(CCCC1(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide](/img/structure/B14217050.png)
![Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]-](/img/structure/B14217051.png)
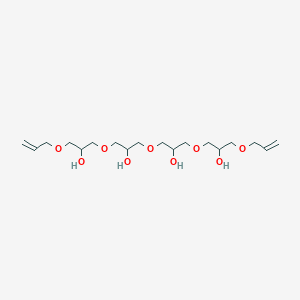
![Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-](/img/structure/B14217062.png)
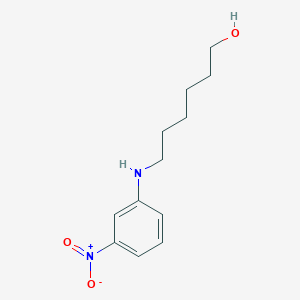
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-4-carboxamide](/img/structure/B14217073.png)
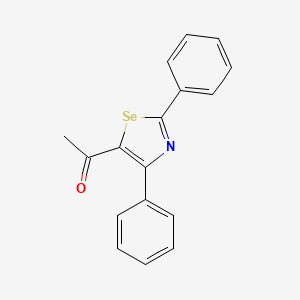
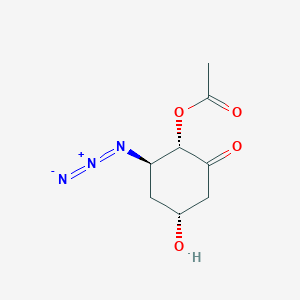
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)
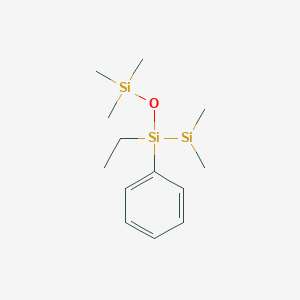
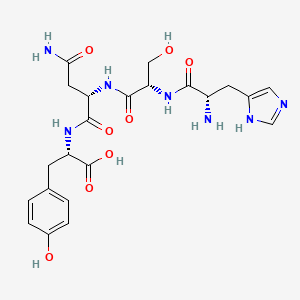
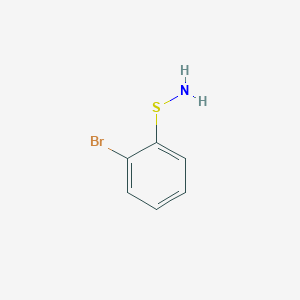
![4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14217148.png)
